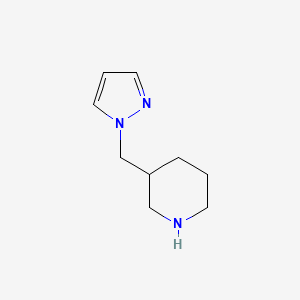

3-((1H-Pyrazol-1-yl)methyl)piperidine

Overview

Description

The compound “3-((1H-Pyrazol-1-yl)methyl)piperidine” is a complex organic molecule. It is related to the family of pyrazole compounds, which are five-membered aromatic heterocycles containing two nitrogen atoms . Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .

Synthesis Analysis

The synthesis of pyrazole compounds can involve various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . For instance, new 3-monosubstituted acetylacetone ligands were synthesized and used as supporting ligands for new copper(II) and copper(I) phosphane complexes .Molecular Structure Analysis

The molecular structure of pyrazole compounds is characterized by a five-membered ring structure made up of three carbon atoms and two nitrogen atoms . The new 3-monosubstituted acetylacetone ligands, 3-(phenyl(1H-pyrazol-1-yl)methyl)pentane-2,4-dione (HL acPz) and 3-((3,5-dimethyl-1H-pyrazol-1-yl)(phenyl)methyl)pentane-2,4-dione (HL acPzMe), were used as supporting ligands for new copper(II) and copper(I) phosphane complexes .Chemical Reactions Analysis

Pyrazole compounds are frequently used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . The reactivity of these new compounds was investigated and new compounds were obtained in basic conditions via the retro-Claisen reaction of related 3-monosubstituted acetylacetone .Physical And Chemical Properties Analysis

The physical and chemical properties of pyrazole compounds can vary widely depending on their specific structure. For instance, the new 3-monosubstituted acetylacetone ligands were characterized by CHN analysis, 1H-NMR, 13C-NMR, FT-IR spectroscopy, and electrospray ionization mass spectrometry (ESI-MS) .Scientific Research Applications

Cancer Research

3-((1H-Pyrazol-1-yl)methyl)piperidine has been studied in the context of cancer research. An example is its role in Aurora kinase inhibitors, which are compounds that can inhibit Aurora A and potentially be useful in treating cancer. These inhibitors often include compounds related to this compound (ロバート ヘンリー,ジェームズ, 2006).

Chemical Synthesis and Characterization

The compound has been involved in various chemical synthesis processes. For example, it has been used in the reaction of (E)-tert-butyl 4-[3-(dimethylamino)acryloyl]piperidine-1-carboxylate with methylhydrazine, leading to the formation of a compound with a 1-methyl-1H-pyrazol-5-yl substituent, which has been characterized for its structural properties (D. Richter et al., 2009).

Pharmacological Probes

Pyrazole derivatives, closely related to this compound, have been synthesized and studied as cannabinoid receptor antagonists. These compounds are important for characterizing the cannabinoid receptor binding sites and could serve as pharmacological probes. Their therapeutic potential lies in the ability to antagonize harmful side effects of cannabinoids (R. Lan et al., 1999).

Antimicrobial Activity

Compounds related to this compound have been synthesized and evaluated for their antimicrobial properties. For instance, a study on novel combinatorial library of fused pyran derivatives synthesized under microwave irradiation with piperidine as a basic catalyst showed these compounds to have significant in vitro antibacterial and antituberculosis activities (Piyush N. Kalaria et al., 2014).

Other Applications

- A convenient method for synthesizing 3- and 4-(1H-azol-1-yl)piperidines, related to this compound, has been developed for potential applications in pharmaceuticals and agrochemicals (N. V. Shevchuk et al., 2012).

- Efficient synthesis of 3-(3-methyl-1-aryl-1H-pyrazol-5-yl)-2H-2-chromen-2-one derivatives using a three-component reaction in the presence of piperidine, illustrating the versatility of pyrazole derivatives in chemical synthesis (A. Alizadeh et al., 2014).

Mechanism of Action

Target of Action

Pyrazole derivatives have been known to interact with a variety of biological targets, including enzymes and receptors, contributing to their diverse pharmacological effects .

Mode of Action

It is known that pyrazole derivatives can act as inhibitors or activators of their target proteins, leading to changes in cellular processes .

Biochemical Pathways

Pyrazole derivatives have been reported to influence a variety of biochemical pathways, depending on their specific targets .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3-((1H-Pyrazol-1-yl)methyl)piperidine . These factors can include pH, temperature, presence of other molecules, and the specific cellular environment.

Safety and Hazards

Future Directions

The future directions for research on pyrazole compounds are likely to involve further exploration of their synthesis techniques and biological activity. Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals .

Biochemical Analysis

Biochemical Properties

3-((1H-Pyrazol-1-yl)methyl)piperidine plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with copper complexes, forming stable compounds that can be characterized by various spectroscopic techniques

Cellular Effects

The effects of this compound on different cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that derivatives of pyrazole compounds, such as this compound, exhibit various biological activities, including antibacterial, anti-inflammatory, and anticancer properties . These effects are mediated through the modulation of specific cellular pathways and the regulation of gene expression.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular function. The compound’s structure allows it to form hydrogen bonds and other interactions with target molecules, influencing their activity and stability . Understanding these molecular mechanisms is crucial for developing new therapeutic agents based on this compound.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that pyrazole derivatives can undergo various chemical transformations, affecting their activity and potency . Monitoring these temporal effects is essential for optimizing the compound’s use in research and therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory or anticancer activity. At higher doses, it may cause toxic or adverse effects . Understanding the dosage effects is crucial for determining the compound’s therapeutic window and ensuring its safe use in clinical settings.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s metabolism can lead to the formation of active or inactive metabolites, affecting its overall activity and efficacy . Studying these metabolic pathways is essential for understanding the compound’s pharmacokinetics and optimizing its use in therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity and function. The compound can interact with transporters and binding proteins, influencing its localization and accumulation . Understanding these transport mechanisms is essential for optimizing the compound’s delivery and targeting in therapeutic applications.

Subcellular Localization

The subcellular localization of this compound affects its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is crucial for elucidating its mechanism of action and optimizing its use in research and therapeutic applications.

Properties

IUPAC Name |

3-(pyrazol-1-ylmethyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3/c1-3-9(7-10-4-1)8-12-6-2-5-11-12/h2,5-6,9-10H,1,3-4,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLVBYKCAAHNALM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)CN2C=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3,4-Dihydro-2H-benzo[b][1,4]oxazin-6-yl)boronic acid](/img/structure/B1397246.png)

![2-[Benzyl(methyl)amino]acetohydrazide](/img/structure/B1397250.png)

![Ethyl 3-amino-4-[(2-furylmethyl)amino]benzoate](/img/structure/B1397252.png)

![4-{[(2,4-Dichlorophenyl)amino]methyl}piperidin-4-ol](/img/structure/B1397253.png)

![Ethyl 3-amino-4-[(tetrahydro-2-furanylmethyl)-amino]benzoate](/img/structure/B1397255.png)

![1-[4-(Pyridin-4-yl)phenyl]ethan-1-amine](/img/structure/B1397263.png)

![3-[2-(2-Chloro-4-ethylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1397265.png)